[(5-Fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(5-Fluoro-2-methoxyphenyl)methylamine hydrochloride is an organic compound that features a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 5-fluoro-2-methoxytoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting amine is methylated using formaldehyde and formic acid to introduce the methyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-Fluoro-2-methoxyphenyl)methylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Fluoro-2-methoxyphenyl)methylamine hydrochloride can be compared with other similar compounds such as:
- (5-Chloro-2-methoxyphenyl)methylamine hydrochloride
- (5-Bromo-2-methoxyphenyl)methylamine hydrochloride
- (5-Iodo-2-methoxyphenyl)methylamine hydrochloride
Uniqueness
The presence of the fluorine atom in (5-Fluoro-2-methoxyphenyl)methylamine hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its chloro, bromo, and iodo counterparts.
Properties
CAS No. |
2839139-69-2 |
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Molecular Formula |
C9H13ClFNO |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
WEMUSCANZAFLHG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC.Cl |
Origin of Product |
United States |
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